molecular formula C14H11FN4 B2893474 3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile CAS No. 338773-88-9

3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile

Cat. No.: B2893474
CAS No.: 338773-88-9
M. Wt: 254.268
InChI Key: NYWIQLLOFIHMLO-UHFFFAOYSA-N
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Description

This compound features a fused pyrido[1,2-a][1,3]benzimidazole core substituted with a dimethylamino group at position 3, a fluorine atom at position 6, and a carbonitrile group at position 2. The dimethylamino group likely enhances solubility and modulates electronic properties, while the fluorine atom may improve bioavailability and metabolic stability. Its synthesis may involve Mannich reactions or cyano substitution steps, analogous to methods used for structurally related compounds .

Properties

IUPAC Name

3-(dimethylamino)-6-fluoropyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c1-18(2)11-6-7-19-12-5-3-4-10(15)13(12)17-14(19)9(11)8-16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWIQLLOFIHMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=NC3=C(N2C=C1)C=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido-Benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable intermediate.

    Addition of the Carbonitrile Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation Products: N-oxides of the dimethylamino group.

    Reduction Products: Primary amines derived from the carbonitrile group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.

Medicine: The compound’s potential medicinal properties are explored, including its use as a lead compound in drug discovery for the treatment of various diseases.

Industry: In the industrial sector, this compound finds applications in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares key structural and functional features:

Compound Name Core Structure Key Substituents Potential Application Synthesis Highlights
3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile (Target) Pyrido[1,2-a][1,3]benzimidazole 3-(Dimethylamino), 6-F, 4-CN Unknown (hypothesized: kinase inhibition) Likely involves Mannich/cyano substitution
3',5'-Diamino-1-(4-chlorobenzyl)-5-fluoro-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile (19d) Spiro[indoline-pyrroloimidazole] 5-F, 6'-CN, 4-chlorobenzyl Unknown Spirocyclic formation, halogenation
Minodronic acid derivatives (e.g., minodronic acid hydrate) Imidazo[1,2-a]pyridine Phosphonate groups Osteoporosis treatment Mannich reaction, hydrolysis
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile) Pyrazole CF₃, Cl, CN Pesticide Sulfinyl substitution

Functional Group Impact

  • Fluorine: Present in both the target compound and 19d, fluorine enhances electronegativity and metabolic stability. In minodronic acid, fluorination is absent, but phosphonate groups dominate bioactivity .
  • Carbonitrile : Common in the target compound, 19d , and fipronil. In agrochemicals (e.g., fipronil), it contributes to insecticidal activity; in pharmaceuticals, it may act as a hydrogen bond acceptor .
  • Dimethylamino vs. Phosphonate: The target’s dimethylamino group contrasts with minodronic acid’s phosphonate, which chelates calcium for bone targeting. This suggests divergent therapeutic mechanisms .

Research Findings and Hypotheses

Dimethylamino may improve blood-brain barrier penetration compared to minodronic acid’s polar phosphonate .

Comparative Stability: Fluorination in the target compound likely increases oxidative stability versus non-fluorinated analogs like minodronic acid.

Synthetic Challenges :

  • Achieving regioselective substitution on the fused pyrido-benzimidazole core may require optimized catalysts, as seen in spirocyclic compound synthesis .

Biological Activity

3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile is a compound that falls within the benzimidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies highlighting its potential therapeutic applications.

  • Molecular Formula : C14H11FN4
  • Molecular Weight : 254.27 g/mol
  • Density : Approximately 1.29 g/cm³ (predicted)
  • pKa : 2.93 (predicted) .

Anticancer Activity

Research indicates that compounds with benzimidazole scaffolds exhibit significant anticancer properties. The specific compound has shown promising results in various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The compound appears to exert its effects by generating reactive oxygen species (ROS), which lead to DNA damage and subsequent activation of apoptotic pathways. This is evidenced by increased phosphorylation of p53 and upregulation of p21, resulting in G2/M cell cycle arrest and apoptosis .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains.

  • In Vitro Studies : In one study, a series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound showed effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Properties

The antiviral potential of benzimidazole derivatives has been explored, with some compounds demonstrating activity against viruses such as cytomegalovirus and varicella-zoster virus.

  • Study Findings : Certain derivatives exhibited IC50 values indicating their effectiveness in inhibiting viral replication, suggesting that the compound may possess similar antiviral properties .

Other Biological Activities

The broad spectrum of biological activities associated with benzimidazole derivatives includes:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.
  • Antiparasitic Activity : Benzimidazoles are traditionally used in treating parasitic infections, with potential applications for the studied compound as well.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human melanoma A375 cells. Results showed significant tumor growth inhibition and induction of apoptosis through ROS-mediated pathways.

Case Study 2: Antimicrobial Activity Assessment

In a comparative study involving several benzimidazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated MIC values lower than those for standard antibiotics, indicating robust antibacterial activity.

Q & A

Q. Table 1: Example Reaction Conditions

PrecursorSolventTemperatureYield (%)Reference
2-Nitromethylene derivativeDMF80°C72–85

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and dimethylamino (N-CH₃) bands at ~2800 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and dimethylamino protons (δ 2.5–3.0 ppm). ¹⁹F NMR identifies fluorine environments (δ -110 to -120 ppm for 6-fluoro) .
  • Mass spectrometry : High-resolution TOF-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 338.34) .

Note : Cross-reference with X-ray crystallography (if crystalline) to resolve structural ambiguities .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity : Assume acute toxicity based on structurally similar pyrido-benzimidazoles. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For example, the nitrile group’s electron-withdrawing effect may enhance binding to enzyme active sites .
  • Molecular docking : Simulate interactions with targets like kinases or DNA topoisomerases. Align the fluoropyrido-benzimidazole core with hydrophobic pockets and the dimethylamino group with polar residues .

Q. Table 2: Example Docking Results for Analogues

Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
Topoisomerase IIα-9.2π-Stacking, H-bonding

Advanced: How to address contradictions in biological activity data across studies?

Answer:

  • Assay validation : Compare cytotoxicity assays (e.g., MTT vs. ATP-based) for consistency. For example, conflicting IC₅₀ values may arise from cell line-specific metabolic activity .
  • Structural analogs : Test derivatives (e.g., replacing dimethylamino with pyrrolidinyl) to isolate substituent effects .
  • Solubility controls : Use DMSO concentrations ≤0.1% to avoid false negatives in aqueous assays .

Advanced: How to design experiments probing interactions with biological targets?

Answer:

  • Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) via tryptophan emission at 340 nm .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
  • SAR studies : Synthesize derivatives with modified substituents (e.g., 6-fluoro → 6-chloro) and correlate changes with activity .

Advanced: What strategies resolve spectral data conflicts during characterization?

Answer:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in dimethylamino groups) causing signal splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in pyrido-benzimidazole systems .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track nitrile or dimethylamino groups .

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